molecular formula C17H23N3 B11734692 benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11734692
M. Wt: 269.4 g/mol
InChI Key: PEJOYPVMOIFRFR-UHFFFAOYSA-N
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Description

Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic amine compound known for its strong basicity. It can exist as either a solid or a liquid, depending on its specific physical and chemical properties

Preparation Methods

The synthesis of benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves organic synthesis methods. The specific synthetic routes and reaction conditions can vary, but they generally include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the cyclopentyl and methyl groups: These groups are added to the pyrazole ring through various organic reactions.

    Attachment of the benzyl group:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism by which benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C17H23N3/c1-14-16(12-18-11-15-7-3-2-4-8-15)13-20(19-14)17-9-5-6-10-17/h2-4,7-8,13,17-18H,5-6,9-12H2,1H3

InChI Key

PEJOYPVMOIFRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CC=C2)C3CCCC3

Origin of Product

United States

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